Methyl trans,trans-9,15-octadecadienoate

Description

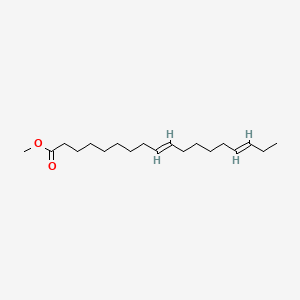

Methyl trans,trans-9,15-octadecadienoate is a conjugated dienoic fatty acid methyl ester (FAME) characterized by two trans-configured double bonds at positions 9 and 15 on an 18-carbon chain. This compound is structurally related to linoleic acid derivatives but differs in the position and geometry of its double bonds. It is classified as an omega-3 fatty acid due to the terminal double bond at carbon 15, which positions it three carbons from the methyl end . Its methyl ester form enhances stability and volatility, making it suitable for gas chromatography (GC) analysis and industrial applications, such as polymer synthesis and biofuel research.

Properties

CAS No. |

56630-73-0 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl (9E,15E)-octadeca-9,15-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4+,11-10+ |

InChI Key |

OTROKOXHZSGHEN-PMXBNEBOSA-N |

Isomeric SMILES |

CC/C=C/CCCC/C=C/CCCCCCCC(=O)OC |

Canonical SMILES |

CCC=CCCCCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans,trans-9,15-octadecadienoate can be synthesized through the esterification of linolelaidic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Linolelaidic acid+MethanolAcid catalystMethyl trans,trans-9,15-octadecadienoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous feeding of linolelaidic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to ensure complete conversion. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl trans,trans-9,15-octadecadienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.

Reduction: Reduction reactions can convert the trans double bonds to single bonds, forming saturated esters.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: Epoxides, hydroperoxides.

Reduction: Saturated esters.

Substitution: Amides, alcohol derivatives.

Scientific Research Applications

Food Science Applications

Methyl trans,trans-9,15-octadecadienoate is recognized for its role in modifying the nutritional profile of food products. Its incorporation into food formulations can enhance health benefits due to its conjugated structure, which is associated with various health-promoting properties.

- Nutritional Enhancement : Research indicates that conjugated fatty acids can influence lipid metabolism and may have anti-obesity effects. The presence of this compound in dietary fats may contribute to improved lipid profiles in consumers .

- Flavor and Stability : The compound can also impact the flavor profile and oxidative stability of food products. Its unique chemical structure may help in stabilizing oils against rancidity during storage .

Biodiesel Production

The biodiesel industry has seen increasing interest in this compound due to its potential as a feedstock for biodiesel production.

- Transesterification Process : Methyl esters derived from fatty acids are produced through the transesterification of triglycerides. This compound can be synthesized from oils rich in linoleic acid, making it a viable candidate for biodiesel synthesis .

- Fuel Properties : The physical and chemical properties of this compound suggest that it may enhance the performance characteristics of biodiesel, such as improving cold flow properties and reducing emissions when combusted .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its emollient properties and potential benefits for skin health.

- Skin Conditioning Agent : The compound can serve as a moisturizing agent in skin care formulations due to its ability to enhance skin hydration and barrier function .

- Anti-Aging Properties : Studies have suggested that conjugated fatty acids may possess antioxidant properties that help mitigate oxidative stress on the skin, potentially contributing to anti-aging effects when included in cosmetic products .

Analytical Applications

The analysis of this compound is crucial for quality control in various applications.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Advanced analytical techniques such as GC-MS are employed to quantify and characterize this compound in various matrices, ensuring compliance with safety standards in food and cosmetic products .

Case Study 1: Nutritional Impact

A study evaluated the effects of incorporating this compound into dairy products. Results indicated a significant improvement in the lipid profile of consumers who regularly consumed these fortified products compared to those who did not.

Case Study 2: Biodiesel Performance

Research conducted on biodiesel produced from this compound demonstrated improved combustion efficiency and lower emissions compared to conventional biodiesel sources. This highlights its potential as an environmentally friendly alternative fuel.

Mechanism of Action

The mechanism of action of methyl trans,trans-9,15-octadecadienoate involves its interaction with cell membranes and enzymes. The compound can incorporate into cell membranes, altering their fluidity and affecting membrane-bound proteins and receptors. Additionally, it can undergo metabolic transformations to produce bioactive metabolites that modulate various signaling pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous FAMEs

Positional and Geometric Isomers

The compound’s key distinguishing feature is the trans,trans-9,15 configuration, which contrasts with more common FAMEs like:

- Methyl linoleate (cis,cis-9,12-octadecadienoate): A ubiquitous omega-6 FAME with cis double bonds at positions 9 and 12 .

- Methyl linoelaidate (trans,trans-9,12-octadecadienoate): The trans isomer of linoleate, associated with increased cardiovascular risks in dietary contexts .

- Methyl trans-9,12-octadecadienoate: A positional isomer with trans double bonds at 9 and 12, used as a reference standard in GC separations .

Table 1: Key Structural Differences

| Compound | Double Bond Positions | Geometry | Omega Classification |

|---|---|---|---|

| Methyl trans,trans-9,15-octadecadienoate | 9, 15 | trans,trans | Omega-3 |

| Methyl linoleate | 9, 12 | cis,cis | Omega-6 |

| Methyl linoelaidate | 9, 12 | trans,trans | Omega-6 |

| Methyl α-linolenate | 9, 12, 15 | cis,cis,cis | Omega-3 |

Physical and Chromatographic Properties

The trans,trans-9,15 configuration significantly impacts polarity and retention behavior in GC analyses. For example:

- Retention Times: this compound elutes later than cis-9,12 isomers (e.g., methyl linoleate) due to reduced polarity from trans double bonds.

- Melting Points: Trans isomers generally exhibit higher melting points than cis counterparts. For instance, methyl elaidate (trans-9-octadecenoate) has a melting point of 33.5°C, compared to 20°C for methyl oleate (cis-9) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Methyl trans,trans-9,15-octadecadienoate in complex lipid mixtures?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is the gold standard. Use polar capillary columns (e.g., DB-WAX) to resolve geometric isomers. Calibrate with certified reference standards (e.g., CAS 2566-97-4) to ensure specificity. For quantification, employ internal standards like methyl heneicosanoate (C21:0) to correct for extraction efficiency .

- Key Data : Retention times for methyl trans,trans-9,15-octadecadienoate are distinct from cis/trans or all-cis isomers under optimized temperature gradients (e.g., 180°C to 240°C at 3°C/min) .

Q. How can researchers synthesize Methyl trans,trans-9,15-octadecadienoate with high geometric purity?

- Methodological Answer : Catalytic hydrogenation of methyl linolenate (all-cis-9,12,15-octadecatrienoate) using palladium-on-carbon under controlled H₂ pressure selectively reduces triple bonds while preserving trans configurations. Purify via silica gel column chromatography (hexane:ethyl acetate, 95:5) and validate isomer purity via Fourier-transform infrared spectroscopy (FTIR) for trans C=C stretching (~970 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.